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Abstract

C105SR is a novel, non-peptidic, small-molecule inhibitor of cyclophilin D (CypD) that has
demonstrated significant hepatoprotective properties in preclinical studies. This technical guide
provides a comprehensive overview of the mechanism of action, experimental validation, and
key data supporting the therapeutic potential of CL05SR in mitigating hepatic ischemia-
reperfusion injury (IR1). Detailed experimental protocols and quantitative data are presented to
facilitate further research and development in this area. C105SR's potent mitoprotective
effects, centered on the inhibition of the mitochondrial permeability transition pore (mPTP),
position it as a promising candidate for clinical development in the context of liver surgery,
transplantation, and other conditions associated with hepatic IRI.

Introduction

Hepatic ischemia-reperfusion injury (IRI) is a significant cause of morbidity and mortality in
various clinical settings, including liver transplantation, major hepatic surgery, and trauma. The
pathophysiology of IRI is complex, involving a cascade of events initiated by the restoration of
blood flow to ischemic tissue, leading to oxidative stress, inflammation, and ultimately,
hepatocyte death. A critical event in this cascade is the opening of the mitochondrial
permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial
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membrane. The opening of the mPTP, regulated by cyclophilin D (CypD), leads to the collapse
of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-
apoptotic factors, culminating in necrotic and apoptotic cell death.[1][2]

C105SR is a novel diastereoisomer of a new class of small-molecule cyclophilin inhibitors
(SMCypls) that has been specifically designed to target CypD and inhibit mPTP opening.[1][2]
Preclinical studies have demonstrated its superior mitoprotective and hepatoprotective
properties compared to its racemic mixture and other known cyclophilin inhibitors like
cyclosporin A and alisporivir.[1][2] This guide will delve into the technical details of CL05SR's
mechanism of action, its efficacy in in vitro and in vivo models of hepatic IRI, and the
experimental protocols used to validate its therapeutic potential.

Mechanism of Action: Inhibition of the CypD-
Mediated Mitochondrial Permeability Transition Pore

The primary mechanism by which C105SR exerts its hepatoprotective effects is through the
direct inhibition of cyclophilin D (CypD), a key regulator of the mPTP.[1][2] In conditions of
cellular stress, such as ischemia-reperfusion, increased levels of mitochondrial matrix Ca2+
and reactive oxygen species (ROS) trigger the binding of CypD to the mPTP complex,
promoting its opening.

C105SR binds to the catalytic site of CypD, inhibiting its peptidyl-prolyl cis-trans isomerase
(PPlase) activity.[1] This inhibition prevents the conformational changes in the mPTP complex
that are necessary for its opening. By keeping the mPTP closed, C105SR preserves
mitochondrial function, prevents the collapse of the mitochondrial membrane potential, and
inhibits the release of cell death-inducing factors.[1][2]

Signaling Pathway of C105SR Action
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Mechanism of C105SR in preventing mPTP opening.

Quantitative Data on the Hepatoprotective Effects of
C105SR

The efficacy of CL05SR has been quantified through a series of in vitro and in vivo
experiments. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of C105SR
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C105SR .
. Compariso
Parameter Assay Concentrati Result Reference
n
on
More potent
CypD PPlase
o o EC50 19.8+1.2nM than C110SR [1]
Inhibition Activity
(28.3 nM)
) ) ) ) More potent
Mitoprotectio Mitochondrial
_ EC50 140 £ 10 nM than C110SR  [1]
n Swelling
(250 nM)
Mitochondrial
_ 595 + 38 _
Calcium Higher than
) nmol
Retention 5uM C105 (407 £ [1]
] Ca2+/mg
Capacity ] 13) and CsA
protein
(CRC)
C110SR not
LDH Release )
Cell ) ~75% effective at
] (Hypoxia/Reo 0.5 uM o ) [1]
Protection ) inhibition this
Xygenation) ]
concentration
Cell Viability
) ~75% More potent
(Hypoxia/Reo 0.5 uM ) [1]
) increase than C110SR
Xygenation)

Table 2: In Vivo Efficacy of C105SR in a Mouse Model of
Hepatic IRI
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Measureme  Treatment P-value vs.
Parameter Result . Reference
nt Group IR Vehicle
Percentage
Hepatocyte ) )
) of Necrotic IR Vehicle 35+ 3% [1]
Necrosis
Area
IR + C105SR
15+ 2% <0.01 [1]
(50 mg/kg)
Liver Serum ALT ] 12,000 +
IR Vehicle [1]
Enzymes (U/L) 1,000
IR + C105SR
5,000 £ 800 <0.01 [1]
(50 mg/kg)
Serum AST )
IR Vehicle 10,000 + 900 [1]
(U/L)
IR + C105SR
4,000 + 700 <0.01 [1]
(50 mg/kg)
TUNEL-
Apoptosis positive IR Vehicle 25+3 [1]
cells/field
IR + C105SR
10+2 <0.01 [1]
(50 mg/kg)

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Model of Hypoxia/Reoxygenation

This protocol is designed to mimic the conditions of ischemia-reperfusion injury in a cell culture
system.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10582583/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10582583/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10582583/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10582583/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10582583/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10582583/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10582583/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10582583/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12386182?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Start: Plate Hepatocytes

Pre-treatment with C105SR
or Vehicle

!

Induce Hypoxia
(e.g., 1% O2 for 4 hours)

Reoxygenation
(e.g., 21% O2 for 1-2 hours)

Perform Cellular Assays

A4

LDH Release Assay Cell Viability Assay (e.g., MTT)

mPTP Opening Assay
(Calcein/Cobalt)

End: Data Analysis

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12386182?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BH@ Foundational & Exploratory

Check Availability & Pricing

Start: Acclimatize Mice

Administer C105SR (50 mg/kg)
or Vehicle

!

Anesthetize Mice

!

Surgical Procedure:
Midline Laparotomy

!

Induce Partial Hepatic Ischemia
(Clamp Hepatic Artery & Portal Vein for 60 min)

Reperfusion
(Remove Clamp for 6 hours)

Sample Collection

Liver Tissue Harvesting

Blood Sampling (for ALT/AST) Histological & Molecular Analysis

H&E Staining (Necrosis) TUNEL Assay (Apoptosis)

End: Data Analysis

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b12386182?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12386182?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. The novel cyclophilin inhibitor CLO5SR reduces hepatic ischaemia—reperfusion injury via
mitoprotection - PMC [pmc.ncbi.nim.nih.gov]

e 2. The novel cyclophilin inhibitor CLO5SR reduces hepatic ischaemia-reperfusion injury via
mitoprotection - PubMed [pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [C105SR: A Novel Hepatoprotective Agent Targeting
Mitochondrial Dysfunction in Ischemia-Reperfusion Injury]. BenchChem, [2025]. [Online
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hepatoprotective-properties-of-c105sr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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